Cas no 26902-76-1 (4'-ethoxyl-2,2,2-trifluoroacetophenone)

4'-Ethoxyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone derivative characterized by its ethoxy and trifluoromethyl functional groups. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethoxy substituent offers tunable electronic properties for further functionalization. Its well-defined structure and high purity ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Suitable for use in controlled environments, it is typically handled under inert conditions to preserve its integrity.
4'-ethoxyl-2,2,2-trifluoroacetophenone structure
26902-76-1 structure
Product Name:4'-ethoxyl-2,2,2-trifluoroacetophenone
CAS No:26902-76-1
MF:C10H9F3O2
MW:218.172473669052
CID:53035
PubChem ID:12640341
Update Time:2025-06-09

4'-ethoxyl-2,2,2-trifluoroacetophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-ethoxyl-2,2,2-trifluoroacetophenone
    • 2,2,2-Trifluoro-4'-ethoxyacetophenone
    • 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
    • 4-ETHOXYL-2,2,2-TRIFLUOROACETOPHENONE
    • 4'-ethoxy-2,2,2-trifluoro-acetophenone
    • 4'-Ethoxy-a,a,a-trifluoroacetophenone
    • Acetophenone,4'-ethoxy-2,2,2-trifluoro-(8CI)
    • Ethanone,1-(4-ethoxyphenyl)-2,2,2-trifluoro
    • JGOGDWNXPIVNSJ-UHFFFAOYSA-N
    • 26902-76-1
    • AKOS012258968
    • 1-(4-ethoxyphenyl)-2, 2, 2-trifluoroethanone
    • SCHEMBL8444552
    • DTXSID90505332
    • 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one
    • 4'-Ethoxy-2,2,2-trifluoroacetophenone
    • MDL: MFCD07380759
    • Inchi: 1S/C10H9F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3
    • InChI Key: JGOGDWNXPIVNSJ-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1)OCC)=O)(F)F

Computed Properties

  • Exact Mass: 218.05500
  • Monoisotopic Mass: 218.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.226
  • Boiling Point: 255 ºC
  • Flash Point: 105 ºC
  • PSA: 26.30000
  • LogP: 2.83030

4'-ethoxyl-2,2,2-trifluoroacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-ethoxyl-2,2,2-trifluoroacetophenone Pricemore >>

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Additional information on 4'-ethoxyl-2,2,2-trifluoroacetophenone

Chemical Profile of 4'-ethoxyl-2,2,2-trifluoroacetophenone (CAS No. 26902-76-1)

4'-ethoxyl-2,2,2-trifluoroacetophenone, identified by the chemical abstracts service number 26902-76-1, is a fluorinated aromatic ketone that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its ethoxy and trifluoromethyl substituents, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, which is particularly advantageous in drug development.

The structural features of 4'-ethoxyl-2,2,2-trifluoroacetophenone contribute to its reactivity in multiple synthetic pathways. As a β-keto ester derivative, it participates in a variety of reactions, including condensation reactions with amino acids to form β-keto amides, which are precursors to non-proteinogenic amino acids used in medicinal chemistry. Additionally, its ability to undergo enolization and tautomerization makes it a versatile building block for constructing complex heterocyclic frameworks.

In recent years, 4'-ethoxyl-2,2,2-trifluoroacetophenone has been explored in the development of novel therapeutic agents. Its derivatives have shown promise as intermediates in the synthesis of kinase inhibitors, which are critical in targeting cancer and inflammatory diseases. The fluorine atoms in its structure not only improve the pharmacokinetic properties of the final compounds but also enhance their binding affinity to biological targets. For instance, fluorinated aryl ketones have been reported to modulate the activity of enzymes involved in signal transduction pathways.

Moreover, the compound has found applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core and electron-withdrawing trifluoromethyl group contribute to its ability to self-assemble into ordered structures, making it useful in optoelectronic devices. Recent studies have demonstrated its role in enhancing the thermal stability and optical properties of polymer materials.

The synthetic utility of 4'-ethoxyl-2,2,2-trifluoroacetophenone extends to cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, where it serves as an arylating agent or a coupling partner for constructing biaryl motifs. These motifs are prevalent in many pharmaceuticals and natural products due to their biological activity. The ethoxy group also provides a handle for further functionalization via nucleophilic substitution or oxidation reactions, allowing for the diversification of molecular libraries.

From a research perspective, 4'-ethoxyl-2,2,2-trifluoroacetophenone (CAS No. 26902-76-1) continues to be a subject of interest in academic and industrial laboratories. Its incorporation into drug discovery programs has led to the identification of novel scaffolds with improved pharmacological profiles. The compound’s role as a key intermediate underscores its importance in streamlining synthetic routes towards complex molecules while maintaining high yields and purity standards.

The growing demand for fluorinated compounds in pharmaceutical applications has driven innovation in their synthesis and application. 4'-ethoxyl-2,2,2-trifluoroacetophenone exemplifies how strategic functionalization can yield molecules with enhanced properties suitable for diverse therapeutic uses. As research progresses, its derivatives are expected to play an increasingly significant role in addressing unmet medical needs.

In conclusion,4'-ethoxyl-2,2,2-trifluoroacetophenone (CAS No. 26902-76-1) is a multifaceted compound with broad utility across organic synthesis and pharmaceutical development. Its unique structural features enable participation in various chemical transformations while imparting desirable physicochemical properties to derived products. Continued exploration of its applications will likely yield further advancements in medicinal chemistry and materials science.

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